![molecular formula C7H13NO B13528124 7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
7-Oxa-4-azaspiro[2.6]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-4-azaspiro[26]nonane is a spirocyclic compound characterized by a unique structure where an oxygen atom and a nitrogen atom are incorporated into a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-4-azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxa-4-azaspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
7-Oxa-4-azaspiro[2.6]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Oxa-4-azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
Uniqueness
7-Oxa-4-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
7-oxa-4-azaspiro[2.6]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-7(1)3-5-9-6-4-8-7/h8H,1-6H2 |
Clave InChI |
MPFQNPHIDITLTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCOCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


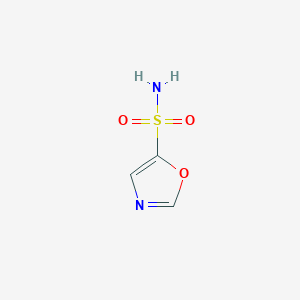


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)


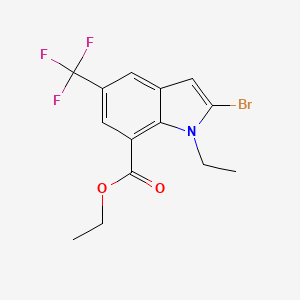


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
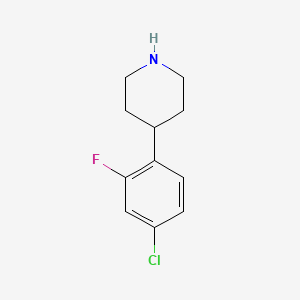
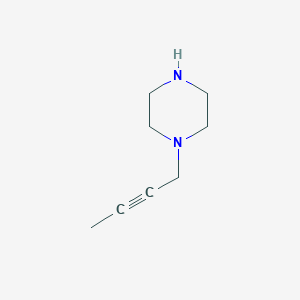
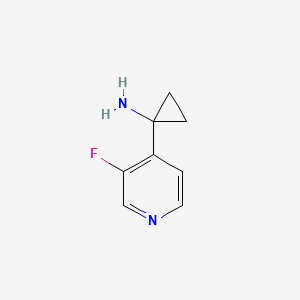
![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
